(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid
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Overview
Description
(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid is a heterocyclic compound that features both imidazo[1,2-a]pyridine and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can yield primary amines .
Scientific Research Applications
(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the imidazo[1,2-a]pyridine core can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many bioactive molecules.
Oxime derivatives: Compounds containing the oxime functional group, known for their reactivity and potential biological activity.
Uniqueness
(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid is unique due to the combination of the imidazo[1,2-a]pyridine core and the oxime group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9(14)8(11-15)6-5-12-4-2-1-3-7(12)10-6/h1-5,15H,(H,13,14)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRRSNNNAOQSPU-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C(=N/O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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